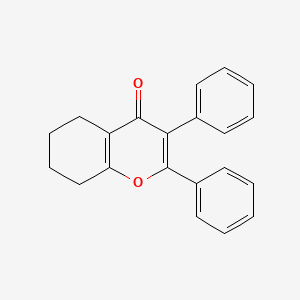
4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its tetrahydro structure and the presence of two phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenyl-substituted precursors and catalytic hydrogenation to achieve the tetrahydro structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research has explored its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- include other benzopyrans and flavonoids. These compounds share a common benzopyran core but differ in their substituents and degree of saturation. For instance:
4H-1-Benzopyran-4-one: Lacks the tetrahydro structure and phenyl groups, leading to different chemical properties and biological activities.
2,3-Dihydro-4H-1-benzopyran-4-one: Similar in structure but with different substituents, affecting its reactivity and applications.
Flavonoids: A large class of compounds with diverse biological activities, often used in medicinal chemistry and natural product research.
The uniqueness of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61579-94-0 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,3-diphenyl-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C21H18O2/c22-20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
VALUVEYCAFHTHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


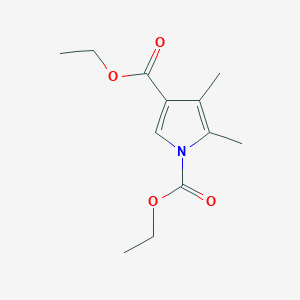
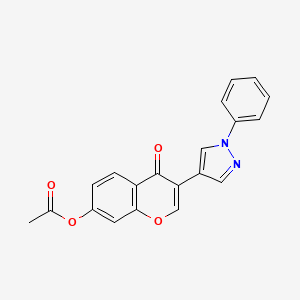

![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
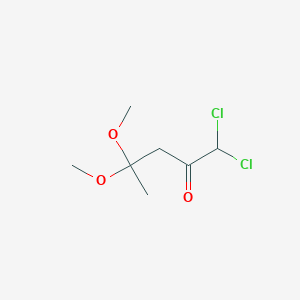
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
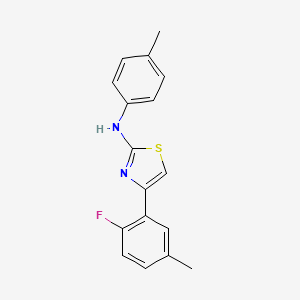

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
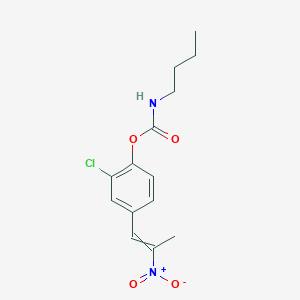
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
